2-(4-methylphenyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(4-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core substituted with a 4-methylphenyl group at the 2-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole core.
Formylation: The indole core is then subjected to formylation, usually using the Vilsmeier-Haack reaction, where a formyl group is introduced at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(4-methylphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(4-methylphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole-3-carbaldehyde: Lacks the 4-methyl group on the phenyl ring.
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: Has a chlorine atom instead of a methyl group on the phenyl ring.
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-(4-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric interactions, and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCBLGKSXATWHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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